3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Overview
Description
“3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is a compound with the CAS Number: 2258-24-4 . It has a molecular weight of 153.23 and its IUPAC name is 3-(2-ethyl-1H-imidazol-1-yl)propylamine . The compound is stored at -20°C and it is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.23 g/mol . It has a topological polar surface area of 43.8 Ų . The compound has a rotatable bond count of 3 , indicating the number of bonds that allow free rotation around themselves.Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives, like 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine, are foundational in creating a variety of therapeutic agents. The imidazole ring is a component of many drugs due to its versatility and biological significance . This compound can be used to synthesize:
Environmental Science
Lastly, in environmental science, the compound’s applications include:
Each of these applications leverages the unique chemical properties of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine , demonstrating its versatility and importance in scientific research across multiple disciplines. The imidazole core is particularly valued for its presence in natural products and its broad range of chemical and biological activities .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets .
Mode of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored away from oxidizing agents and air, as it is air sensitive .
properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQWONZMPWCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424382 | |
Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |
CAS RN |
2258-24-4 | |
Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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